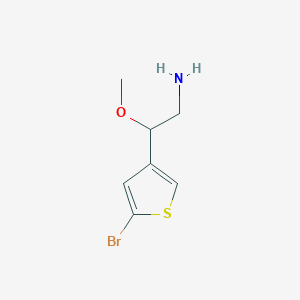
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with chlorine, fluorine, and a methyl group, along with a phenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to halogenation reactions to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.
Attachment of the Phenylmethanol Group: The final step involves the formation of the (phenyl)methanol moiety, which can be achieved through a Grignard reaction where phenylmagnesium bromide reacts with the thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it is oxidized, using reagents like sodium borohydride.
Substitution: The halogen atoms (chlorine and fluorine) on the thiophene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)ketone.
Reduction: this compound (if starting from the ketone).
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential biological activities. The presence of halogens and the thiophene ring can impart significant pharmacological properties, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its structural features make it suitable for the development of polymers and other materials with specific electronic or optical properties.
作用機序
The mechanism of action of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens can enhance its binding affinity and specificity, potentially leading to significant biological effects.
類似化合物との比較
Similar Compounds
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)amine: Contains an amine group instead of a hydroxyl group.
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is unique due to its specific combination of substituents on the thiophene ring and the presence of a phenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H10ClFOS |
|---|---|
分子量 |
256.72 g/mol |
IUPAC名 |
(3-chloro-4-fluoro-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClFOS/c1-7-10(14)9(13)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3 |
InChIキー |
VGZRYXBGWDPTPT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(S1)C(C2=CC=CC=C2)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)






![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)


![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)

